molecular formula C12H15ClN2O B5379544 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride

4-[2-(allylamino)ethoxy]benzonitrile hydrochloride

Numéro de catalogue B5379544
Poids moléculaire: 238.71 g/mol
Clé InChI: GIGPFVOPPTXSRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) that has been shown to have promising anti-inflammatory and immunosuppressive effects.

Mécanisme D'action

AEB071 selectively inhibits the activity of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride by binding to the catalytic domain of the enzyme. 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can modulate various signaling pathways that are involved in inflammation and immune cell activation.
Biochemical and Physiological Effects:
AEB071 has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. In animal models of autoimmune diseases, AEB071 has been shown to reduce inflammation and improve disease symptoms. Additionally, AEB071 has been shown to prevent the activation of T cells, which are a type of immune cell that plays a crucial role in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using AEB071 in lab experiments is its selectivity for 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride. This allows researchers to specifically target 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride signaling pathways without affecting other cellular processes. Additionally, AEB071 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising therapeutic candidate.
One limitation of using AEB071 in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the hydrochloride salt form of AEB071 can be hygroscopic, which can affect the stability of the compound.

Orientations Futures

There are several future directions for research on AEB071. One area of interest is in the development of AEB071 as a therapeutic agent for autoimmune diseases. Clinical trials have shown promising results for the use of AEB071 in the treatment of psoriasis and multiple sclerosis.
Another area of research is in the development of new 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride inhibitors that can target specific isoforms of the enzyme. This could lead to the development of more selective and potent inhibitors that have fewer side effects.
Conclusion:
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, or AEB071, is a promising compound that has shown potential as a therapeutic agent for autoimmune diseases. Its selective inhibition of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride makes it a valuable tool for studying cellular signaling pathways involved in inflammation and immune cell activation. While there are limitations to its use in lab experiments, the future directions for research on AEB071 are promising and could lead to the development of new treatments for autoimmune diseases.

Méthodes De Synthèse

The synthesis of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride involves the reaction of 4-bromo-2-fluorobenzonitrile with allylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with ethylene oxide to produce the final product, which is purified by recrystallization and converted to the hydrochloride salt. The yield of this synthesis method is typically around 50%.

Applications De Recherche Scientifique

AEB071 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. AEB071 has been shown to selectively inhibit 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, which plays a crucial role in the activation of immune cells. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can reduce the activation of immune cells and decrease inflammation, which is a hallmark of autoimmune diseases.

Propriétés

IUPAC Name

4-[2-(prop-2-enylamino)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-2-7-14-8-9-15-12-5-3-11(10-13)4-6-12;/h2-6,14H,1,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGPFVOPPTXSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=CC=C(C=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.